![molecular formula C10H18O2 B3111940 (2R)-3-Cyclohexyl-2-methylpropanoic acid CAS No. 186900-67-4](/img/structure/B3111940.png)
(2R)-3-Cyclohexyl-2-methylpropanoic acid
Overview
Description
(2R)-3-Cyclohexyl-2-methylpropanoic acid, also known as cyclohexylalanine, is a non-proteinogenic amino acid. It is an important compound in the field of organic chemistry and is widely used in the synthesis of various bioactive molecules.
Scientific Research Applications
Enantioselective Synthesis
- Practical, Scalable, Enantioselective Synthesis : A study by Alonso et al. (2005) describes an enantioselective synthesis of a compound related to (2R)-3-Cyclohexyl-2-methylpropanoic acid, highlighting its utility in the preparation of enantiomerically pure compounds (Alonso, Santacana, Rafecas, & Riera, 2005).
Stereochemistry and Catabolism
- Stereochemistry of Catabolism of Thymine and Anti-Cancer Drug : Gani et al. (1985) synthesized derivatives of this compound to study the stereochemistry of thymine and 5-fluorouracil catabolism (Gani, Hitchcock, & Young, 1985).
Solid-Phase Peptide Synthesis
- Peptidotriazoles on Solid Phase : Tornøe et al. (2002) reported the use of a related compound in solid-phase peptide synthesis, demonstrating the versatility of these types of compounds in creating diverse peptides (Tornøe, Christensen, & Meldal, 2002).
Catalysis Studies
- Tracer Study of Conversion of Alkanes Catalyzed by Solid Super Acid : Takahashi and Hattori (1981) used isotopically labeled derivatives to study the catalysis mechanisms over solid super acids, providing insights into the reaction mechanisms of similar compounds (Takahashi & Hattori, 1981).
Material Science and Environmental Applications
- Starch-g-tetrapolymer Hydrogel for Removal of Bi(III) and Hg(II) : Mondal et al. (2019) described the use of a hydrogel incorporating a compound structurally related to this compound for the removal of heavy metals, showcasing the environmental applications (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).
properties
IUPAC Name |
(2R)-3-cyclohexyl-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOPJNFYPNUPSE-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186900-67-4 | |
Record name | (2R)-3-cyclohexyl-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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